molecular formula C11H9BrN2O B5702459 N-{[1-(4-BROMOPHENYL)PYRROL-2-YL]METHYLIDENE}HYDROXYLAMINE

N-{[1-(4-BROMOPHENYL)PYRROL-2-YL]METHYLIDENE}HYDROXYLAMINE

Cat. No.: B5702459
M. Wt: 265.11 g/mol
InChI Key: JPXZGYVDOGUZBO-UHFFFAOYSA-N
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Description

N-{[1-(4-BROMOPHENYL)PYRROL-2-YL]METHYLIDENE}HYDROXYLAMINE is a chemical compound known for its unique structure and potential applications in various scientific fields. It features a pyrrole ring substituted with a 4-bromophenyl group and a methylenehydroxylamine moiety. This compound is primarily used in research and development due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-BROMOPHENYL)PYRROL-2-YL]METHYLIDENE}HYDROXYLAMINE typically involves the reaction of 4-bromobenzaldehyde with pyrrole-2-carboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under mild conditions, often using ethanol as a solvent and a base such as sodium acetate to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-BROMOPHENYL)PYRROL-2-YL]METHYLIDENE}HYDROXYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[1-(4-BROMOPHENYL)PYRROL-2-YL]METHYLIDENE}HYDROXYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-BROMOPHENYL)PYRROL-2-YL]METHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(4-BROMOPHENYL)PYRROL-2-YL]METHYLIDENE}HYDROXYLAMINE: shares similarities with other pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a bromophenyl group and a methylenehydroxylamine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-3-5-10(6-4-9)14-7-1-2-11(14)8-13-15/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXZGYVDOGUZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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